N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycylglycine
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Overview
Description
N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycylglycine is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its chromen-2-one structure, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
The synthesis of N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycylglycine involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by the reaction with various sodium azides. Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycylglycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of dihydro derivatives .
Scientific Research Applications
N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycylglycine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycylglycine involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as DNA gyrase and cyclooxygenase, which play crucial roles in bacterial replication and inflammation, respectively . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycylglycine is unique due to its specific structure and combination of functional groups. Similar compounds include:
7-hydroxy-4-methylcoumarin: Known for its antimicrobial and antioxidant properties.
Warfarin: A well-known anticoagulant used in medicine.
Dicoumarol: Another anticoagulant with a similar structure to warfarin.
These compounds share the coumarin core structure but differ in their functional groups and specific biological activities .
Properties
Molecular Formula |
C20H23N3O8 |
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Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-[[2-[[2-[3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H23N3O8/c1-10-12-3-5-14(24)11(2)19(12)31-20(30)13(10)4-6-15(25)21-7-16(26)22-8-17(27)23-9-18(28)29/h3,5,24H,4,6-9H2,1-2H3,(H,21,25)(H,22,26)(H,23,27)(H,28,29) |
InChI Key |
GILCGFYFICYNRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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